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Compound of Interest

Compound Name: 2-Pyridinecarbothioamide

Cat. No.: B155194 Get Quote

This guide provides a detailed comparison of 2-Pyridinecarbothioamide (PCA) analogs,

focusing on their structure-activity relationships in anticancer, antimicrobial, and enzyme

inhibitory applications. The information is compiled from recent studies to offer researchers,

scientists, and drug development professionals a comprehensive overview of the performance

and experimental validation of these compounds.

Anticancer Activity of 2-Pyridinecarbothioamide
Analogs
Recent research has highlighted the potential of 2-Pyridinecarbothioamide (PCA) analogs as

potent anticancer agents, with a primary mechanism of action being the inhibition of tubulin

polymerization.[1] The strategic introduction of various substituents on the N-phenyl ring of the

PCA scaffold has been shown to significantly influence their cytotoxic and tubulin-destabilizing

activities.

The anticancer activity of PCA analogs is largely dictated by the nature and position of

substituents on the N-phenyl ring. Studies reveal that:

Electron-withdrawing and electron-donating groups at the N-phenyl 2 or 4 positions have

been systematically evaluated to understand their impact on anticancer activity.[1]
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Compounds 3 (with a 4-N,N-dimethylsulfamoyl substituent) and 5 (with a 4-sulfamoyl

substituent) have demonstrated particularly strong cytotoxicity against MCF-7, PC3, and

HepG2 cancer cells, even surpassing the reference drug colchicine.[1]

These potent compounds, 3 and 5, also showed significant tubulin polymerization inhibition

with IC50 values of 1.1 μM and 1.4 μM, respectively, which is more potent than colchicine

(10.6 μM).[1]

Importantly, these active compounds exhibited lower toxicity towards normal human lung

microvascular endothelial cells (HLMEC) compared to the standard drug doxorubicin,

indicating a higher selectivity for cancer cells.[1]

The presence of a sulfonamide pharmacophore appears to be a key feature for potent

tubulin inhibition.[1]

The following table summarizes the in vitro cytotoxicity (IC50 in μM) of selected sulfonamide-

functionalized PCA analogs against various human cancer cell lines and their tubulin

polymerization inhibitory activity.
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Compoun
d

Substitue
nt on N-
phenyl
ring

A549
(Lung)

MCF-7
(Breast)

PC-3
(Prostate)

HepG2
(Liver)

Tubulin
IC50 (μM)

2

4-(N-

methylsulfa

moyl)

9.1 5.3 4.8 6.5 Moderate

3

4-(N,N-

dimethylsul

famoyl)

2.9 1.2 1.5 2.1 1.1

4
2-fluoro-4-

sulfamoyl
13 9.5 7.7 11 -

5 4-sulfamoyl 3.5 1.8 1.9 2.6 1.4

6
2-methoxy-

4-sulfamoyl
36 21 14 19 Moderate

Colchicine
Reference

Drug
6.2 4.5 5.8 7.3 10.6

Doxorubici

n

Reference

Drug
0.9 0.8 3.8 1.2 -

Data sourced from reference[1].

Antimicrobial and Antitubercular Activities
Derivatives of the 2-Pyridinecarbothioamide scaffold, particularly thiosemicarbazones, have

also been investigated for their antimicrobial and antitubercular properties. The structural

modifications play a crucial role in determining the spectrum and potency of their activity.

Pyridine derivatives containing a thiosemicarbazone group and a cyclic amine (like

piperidine) attached to the pyridine ring have shown particular effectiveness against M.

tuberculosis.[2]
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The basicity of the substituent on the heteroaromatic ring may be important for the

antituberculous activity.[2]

For nicotinic acid hydrazone derivatives, compounds with 3,4,5-trimethoxy (6f) and 2,5-

dimethoxy (6p) benzylidene motifs were found to be the most potent antibacterial, antifungal,

and antimycobacterial agents.[3]

These active compounds showed excellent activity against Mycobacterium tuberculosis with

MIC values as low as 0.39 μg/mL and also displayed low cytotoxicity against normal human

lung fibroblast cells.[3]

The table below presents the Minimum Inhibitory Concentration (MIC in μg/mL) of selected

pyridine-based analogs against various microbial strains.
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Compound
Class

Key
Structural
Features

S. aureus E. coli C. albicans
M.
tuberculosi
s H37Rv

Nicotinic Acid

Hydrazones

3,4,5-

trimethoxy

benzylidene

(6f)

0.49 - 1.95 0.49 - 1.95 0.49 - 0.98 0.76

Nicotinic Acid

Hydrazones

2,5-

dimethoxy

benzylidene

(6p)

0.49 - 1.95 0.49 - 1.95 0.49 - 0.98 0.39

Pyridine

Thiosemicarb

azones

Piperidine

substituent at

C4

(Compound

10)

- - -
0.5 (Clinical

Strain)

Pyridine

Thiosemicarb

azones

Piperidine

substituent at

C4

(Compound

13)

- - - 4.0

Vancomycin/

Meropenem

Reference

Antibiotics
- - - -

Isoniazid
Reference

Antitubercular
- - - 0.1

Data sourced from references[2][3].

Enzyme Inhibition
Beyond tubulin, 2-Pyridinecarbothioamide analogs and related structures have been shown

to inhibit other key enzymes, indicating their potential as multi-targeted therapeutic agents.
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Ribonucleotide Reductase (RR): 2,2'-bipyridyl-6-carbothioamide (BPYTA) demonstrates

antitumor activity by inhibiting ribonucleotide reductase. The active form is its iron (II)

chelate, which destroys the tyrosyl radical of the R2 subunit of the enzyme.[4]

α-Amylase and Carboxypeptidase A: Certain 2-pyridinecarboxylic acid analogs have shown

inhibitory activity against α-amylase and carboxypeptidase A. 2-pyridylacetic acid was

identified as the most potent inhibitor for both enzymes among the tested compounds.[5]

HDAC Inhibition: Hydroxamic acid-functionalized PCA derivatives have demonstrated

superior cytotoxicity and histone deacetylase (HDAC) inhibition, suggesting their potential as

multi-targeted anticancer agents.[1]

Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental data.

Below are protocols for key assays cited in the evaluation of 2-Pyridinecarbothioamide
analogs.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at a density of

5x10³ cells/well and incubated for 24 hours to allow for attachment.[6]

Compound Treatment: The cells are then treated with various concentrations of the

synthesized PCA analogs and incubated for another 48 hours. Staurosporine is often used

as a positive control.[6]

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added

to each well, and the plates are incubated for 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.
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IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated by plotting the percentage of viability versus the compound

concentration.

This assay assesses the ability of compounds to interfere with the assembly of tubulin into

microtubules.

Reaction Mixture: A reaction mixture is prepared containing tubulin (e.g., >99% pure bovine

brain tubulin) in a glutamate-based buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA,

1 mM GTP, and 10% glycerol).

Compound Addition: The test compounds (e.g., PCA analogs) or reference inhibitors (like

colchicine) are added to the reaction mixture at various concentrations.

Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

Monitoring Polymerization: The increase in absorbance (turbidity) at 340 nm is monitored

over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

IC50 Determination: The IC50 value is determined as the concentration of the compound

that inhibits the rate of tubulin polymerization by 50% compared to a vehicle control (e.g.,

DMSO).[1]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Compound Preparation: Stock solutions of the test compounds are prepared, typically in

DMSO, and then serially diluted in sterile 96-well microplates using an appropriate broth

medium (e.g., Mueller-Hinton Broth for bacteria).[7]

Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., S. aureus, E.

coli) is prepared to a concentration of approximately 5x10⁵ CFU/mL.[7]

Inoculation: Each well containing the diluted compound is inoculated with the microbial

suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24

hours for bacteria).
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MIC Determination: The MIC is defined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed. Vancomycin or Meropenem can

be used as positive controls.[7]

Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex relationships

and processes involved in the study of 2-Pyridinecarbothioamide analogs.

Caption: General workflow for SAR studies of 2-Pyridinecarbothioamide analogs.
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Caption: Mechanism of tubulin polymerization inhibition by PCA analogs.
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Caption: Inhibition of Ribonucleotide Reductase by BPYTA analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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